2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO3S and a molecular weight of 305.39 g/mol. This compound features a sulfonamide functional group, which is known for its diverse applications in medicinal chemistry and industrial processes.
Scientific Research Applications
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide are currently unknown. This compound belongs to the class of organosulfur compounds, which are known to exhibit a range of pharmacological activities . .
Mode of Action
As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which typically act by inhibiting enzymes essential to the life cycle of certain pathogens . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Sulfonamides are generally known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . Whether this compound affects similar pathways is currently unknown.
Biochemical Analysis
Biochemical Properties
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a selective blocker of Leucyl-tRNA synthetase (LRS; LeuRS) and Ras-related GTP-binding protein D (RagD) interaction .
Cellular Effects
The compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It competes against RagD for LRS VC domain binding .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. It has been observed to inhibit Leu-dependent LRS lysosomal membrane localization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-phenoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Comparison
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the presence of both 2,4-dimethyl and 2-phenoxyethyl groups, which can influence its chemical reactivity and biological activity. Compared to simpler sulfonamides, this compound may exhibit enhanced specificity and potency in its applications .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-8-9-16(14(2)12-13)21(18,19)17-10-11-20-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNPUICQDRMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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